

An In-depth Technical Guide to Methyl 4-amino-5-thiazolecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-amino-5-thiazolecarboxylate
Cat. No.:	B1316221

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 4-amino-5-thiazolecarboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and known applications, with a focus on providing actionable information for research and development.

Chemical Identity and Properties

Methyl 4-amino-5-thiazolecarboxylate is a thiazole derivative with the chemical formula $C_5H_6N_2O_2S$. The definitive identification of this compound is crucial for experimental accuracy and regulatory compliance.

Table 1: Chemical Identifiers for **Methyl 4-amino-5-thiazolecarboxylate**

Identifier	Value
CAS Number	278183-10-1[1]
IUPAC Name	Methyl 4-aminothiazole-5-carboxylate
Molecular Formula	$C_5H_6N_2O_2S$
PubChem CID	15832487[2]

A comprehensive summary of the physicochemical properties of **Methyl 4-amino-5-thiazolecarboxylate** and its common isomer, Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, is presented below. The data for the latter is included for comparative purposes due to its greater prevalence in scientific literature.

Table 2: Physicochemical Properties

Property	Methyl 4-amino-5-thiazolecarboxylate	Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Molecular Weight	158.18 g/mol	172.20 g/mol [3]
Appearance	Bright yellow solid[1]	Data not available
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Data not available	Data not available

Synthesis of Methyl 4-amino-5-thiazolecarboxylate

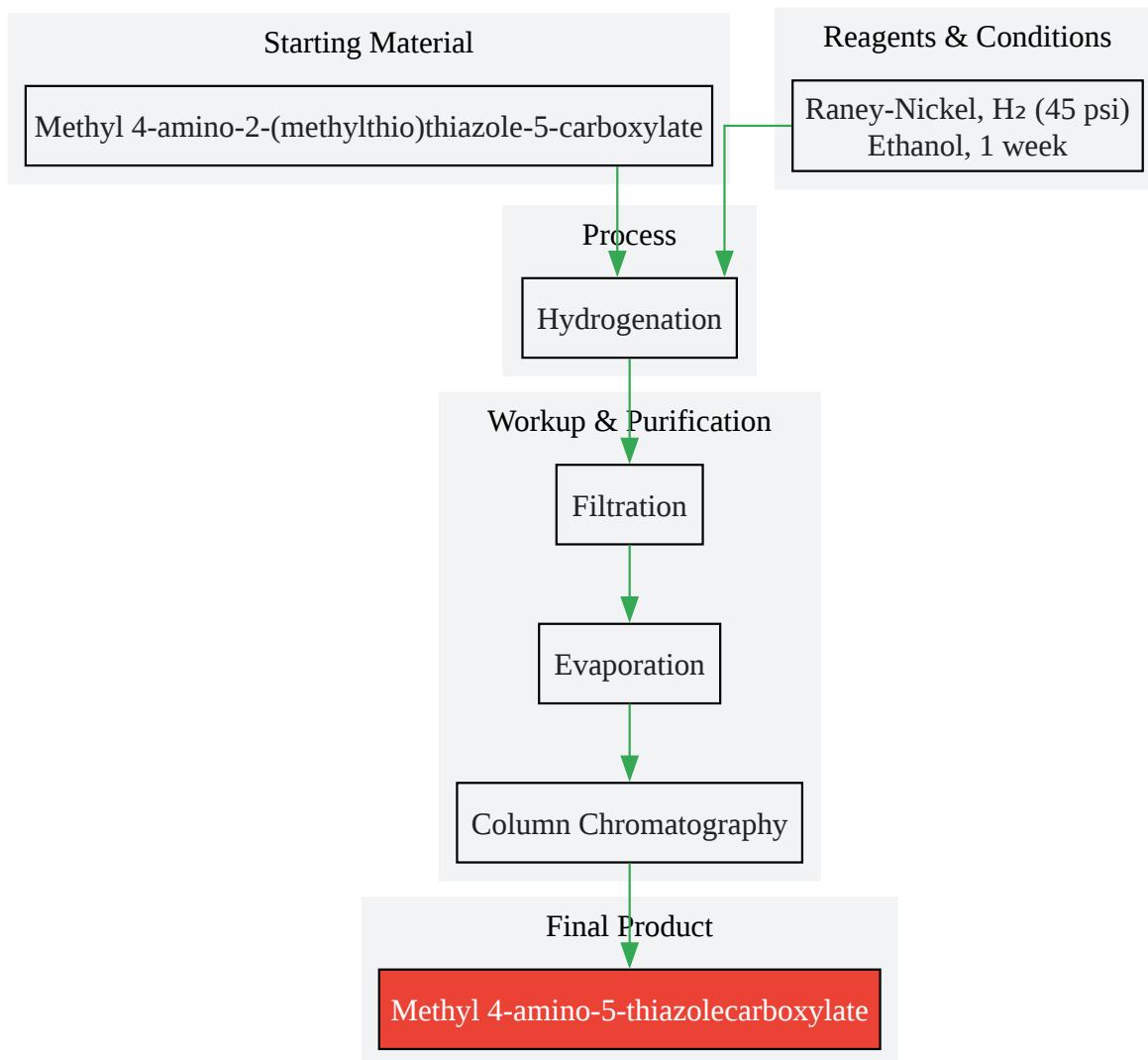
A documented method for the synthesis of **Methyl 4-amino-5-thiazolecarboxylate** involves the desulfurization of a 2-(methylthio) precursor.[1]

Experimental Protocol: Synthesis via Raney-Nickel Hydrogenation

This protocol outlines the synthesis of **Methyl 4-amino-5-thiazolecarboxylate** from Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate.

Starting Material: Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate (6.74 g, 33 mmol)

Reagent: Raney-Nickel (commercial slurry, ~15 mL) Solvent: Ethanol (200 mL)


Procedure:

- Combine Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate and ethanol in a suitable reaction vessel.

- Add the Raney-Nickel slurry in approximately 5 portions.
- Hydrogenate the suspension at a pressure of 45 psi for one week.
- Upon completion of the reaction, remove the Raney-Nickel catalyst by filtration.
- Wash the catalyst with ethyl acetate and ethanol.
- Evaporate the solvent from the filtrate to obtain the crude product.
- Purify the crude product using fast column chromatography with an eluent of ethyl acetate/isohexane (1:4) to yield **Methyl 4-amino-5-thiazolecarboxylate** as a bright yellow solid (1.23 g, 24% yield).[[1](#)]

Characterization:

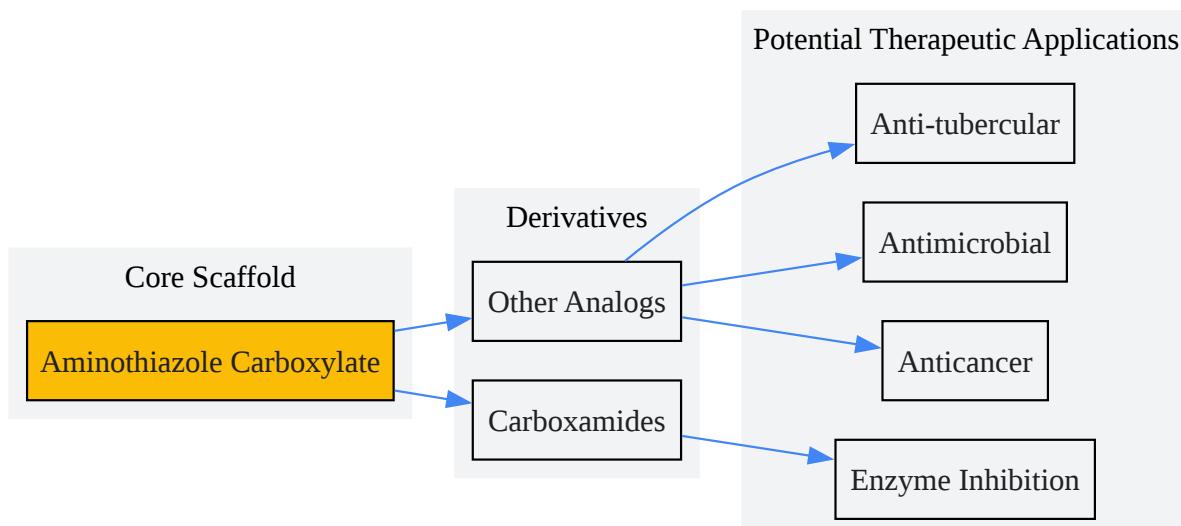
- ^1H NMR (400 MHz, CDCl_3): δ 8.54 (1H, s), 5.90 (2H, brs), 3.84 (3H, s).[[1](#)]
- Mass Spectrum (ES+): m/z 159 ($[\text{M}+\text{H}]^+$).[[1](#)]

[Click to download full resolution via product page](#)

Synthesis of **Methyl 4-amino-5-thiazolecarboxylate**.

Applications in Drug Discovery and Development

While specific biological activities and signaling pathway interactions for **Methyl 4-amino-5-thiazolecarboxylate** are not extensively documented, its general class of aminothiazole derivatives is of significant interest in medicinal chemistry.


Role as a Synthetic Intermediate

Methyl 4-aminothiazole-5-carboxylate is utilized in the preparation of carboxamides, which are investigated as enzyme inhibitors.^[1] The amino and carboxylate functionalities serve as versatile handles for further chemical modifications to generate a library of derivatives for screening.

Potential Therapeutic Areas of Related Compounds

Thiazole-containing compounds have been explored for a wide range of therapeutic applications, offering a basis for the potential investigation of **Methyl 4-amino-5-thiazolecarboxylate** and its derivatives.

- **Anticancer and Antimicrobial Agents:** Derivatives of the isomeric ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds have shown promising results as dual anticancer and antibiotic agents.
- **Anti-tubercular Activity:** The 2-aminothiazole-4-carboxylate scaffold is considered a promising template for the development of new anti-tubercular agents. Derivatives of this scaffold have demonstrated potent activity against *Mycobacterium tuberculosis*.^[4]

[Click to download full resolution via product page](#)

Potential applications of aminothiazole carboxylates.

Conclusion

Methyl 4-amino-5-thiazolecarboxylate, identified by CAS number 278183-10-1, is a less-common isomer within the aminothiazole carboxylate family. While specific data on its physicochemical properties and biological activity are limited, a synthetic route has been established. The broader class of aminothiazole derivatives shows significant promise in various therapeutic areas, suggesting that **Methyl 4-amino-5-thiazolecarboxylate** and its derivatives are valuable compounds for further investigation in drug discovery programs. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Thiazolecarboxylic acid, 4-amino-, methyl ester | 278183-10-1 [chemicalbook.com]
- 2. Methyl 4-amino-1,3-thiazole-5-carboxylate | C5H6N2O2S | CID 15832487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β -Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-amino-5-thiazolecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316221#methyl-4-amino-5-thiazolecarboxylate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com